Kaempferol-3-O-glucorhamnoside

Description

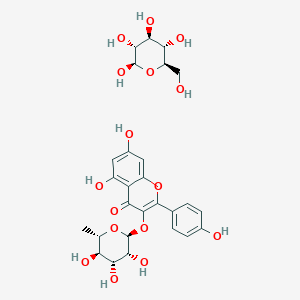

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.C6H12O6/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9;7-1-2-3(8)4(9)5(10)6(11)12-2/h2-8,15,17-18,21-25,27-28H,1H3;2-11H,1H2/t8-,15-,17+,18+,21-;2-,3-,4+,5-,6-/m01/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQHBXGVGZXASK-SPRYBZLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Kaempferol-3-O-glucorhamnoside (K3G) is a flavonoid glycoside derived from various plants, notably Ginkgo biloba and Thesium chinense. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article reviews the current understanding of K3G's biological activity based on diverse research findings.

1. Anti-inflammatory Activity

Research indicates that K3G possesses significant anti-inflammatory effects. A study demonstrated that K3G administration before bacterial challenge in mice infected with Klebsiella pneumoniae reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This was accompanied by a decrease in lung edema and oxidative stress levels, suggesting its potential as a therapeutic agent for inflammatory conditions related to bacterial infections .

Table 1: Summary of Anti-inflammatory Effects of this compound

2. Antioxidant Activity

K3G exhibits strong antioxidant properties by scavenging free radicals, particularly DPPH radicals. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders. In diabetic rats, K3G improved antioxidant enzyme levels and reduced lipid peroxidation markers .

Table 2: Antioxidant Effects of this compound

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Diabetic rats | 10 mg/kg | Increased SOD and GSH levels; reduced fasting glucose | |

| In vitro (cell lines) | Not specified | Scavenged DPPH free radicals; reduced oxidative damage |

3. Antimicrobial Properties

K3G has shown promising antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. Studies have reported its effectiveness against Escherichia coli and Mycobacterium species .

Table 3: Antimicrobial Effects of this compound

| Study | Pathogen | Mechanism of Action |

|---|---|---|

| E. coli | Disruption of cell membrane; inhibition of DNA gyrase | |

| Mycobacterium spp. | Inhibition of fatty acid biosynthesis |

4. Potential Anticancer Activity

Emerging research suggests that K3G may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Predictive analyses indicate a high probability for anticarcinogenic activity based on its structural properties .

Table 4: Anticancer Potential of this compound

| Property | Probability Activation (Pa) | Probability Inactivation (Pi) |

|---|---|---|

| Anticarcinogenic | 0.986 | 0.001 |

| Antineoplastic | 0.837 | 0.008 |

5. Pharmacokinetics and Bioavailability

The bioavailability of K3G is influenced by its glycosidic structure, which affects absorption in the gastrointestinal tract. Studies indicate that glycosides like K3G are primarily absorbed in the small intestine, where they may undergo hydrolysis to release the aglycone form for better absorption . The pharmacokinetic profile suggests that after absorption, K3G is metabolized in the liver and can reach systemic circulation.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that kaempferol-3-O-glucorhamnoside exhibits significant anti-inflammatory effects. A study involving mice infected with Klebsiella pneumoniae showed that administration of this compound suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This suppression was linked to the inhibition of NFκB and MAP kinase pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-inflammatory Effects of this compound

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness against drug-resistant bacteria is particularly noteworthy, as it disrupts bacterial cell membranes and inhibits DNA gyrase activity. This mechanism suggests potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Mechanism of Action | Reference |

|---|---|---|

| E. coli | Membrane disruption; DNA gyrase inhibition | |

| Pseudomonas aeruginosa | Inhibition of fatty acid biosynthesis |

Antioxidant Effects

The antioxidant capacity of this compound has been investigated in various studies. It has been shown to reduce oxidative stress markers in cells exposed to harmful agents. For instance, in models of ischemic brain injury, this compound helped preserve blood-brain barrier integrity and reduced oxidative damage .

Table 3: Antioxidant Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Ischemic brain injury model | Preserved blood-brain barrier; reduced oxidative stress markers |

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, kaempferol has shown significant cytotoxic effects on hepatoma and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 4: Anticancer Activity of this compound

Comparison with Similar Compounds

Table 1: Comparative Analysis of Kaempferol-3-O-glucorhamnoside and Analogues

Key Comparisons :

Glycosylation Patterns: this compound and kaempferol-3-O-glucoside-7-O-rhamnoside share the same molecular formula but differ in glycosylation sites (3-O vs. 3-O and 7-O). This positional variance affects solubility and receptor binding. For instance, this compound’s 3-O-glucorhamnoside group enhances its stability and bioavailability compared to simpler glucosides like dihydrokaempferol-7-O-glucoside .

Bioactivity Profiles: Anti-inflammatory Efficacy: this compound outperforms dihydrokaempferol-7-O-glucoside in suppressing NF-κB and MAPK pathways, reducing lung edema and cytokine storms in K. pneumoniae infections . In contrast, dihydrokaempferol-7-O-glucoside’s anti-inflammatory effects are context-dependent and less mechanistically defined . Antimicrobial Action: While naringin and ombuoside exhibit direct antibacterial effects, this compound primarily modulates host immune responses (e.g., rescuing RAW macrophages from bacterial cytotoxicity) rather than directly targeting pathogens .

Metabolic Stability: During black tea processing, this compound levels decline significantly, whereas dihydrokaempferol-7-O-glucoside increases. This suggests differential enzymatic degradation or transformation pathways .

Therapeutic Potential: this compound’s dual inhibition of NF-κB and MAPK pathways positions it as a candidate for treating inflammatory diseases (e.g., pneumonia). In contrast, kaempferol-3-O-glucoside-7-O-rhamnoside is prioritized for antioxidant and anti-thrombotic applications .

Q & A

Q. How should researchers ensure the stability of Kaempferol-3-O-glucorhamnoside during storage and experimental use?

Methodological Answer:

Q. What analytical methods validate the purity and structural integrity of this compound?

Methodological Answer:

Q. Which in vitro models are suitable for preliminary anti-inflammatory screening?

Methodological Answer:

- Cell Lines: Use RAW 264.7 macrophages or THP-1 monocytes stimulated with LPS (1 µg/mL) to induce NF-κB/MAPK activation .

- Dosage Optimization: Start with 10–50 µM and titrate based on cell viability (MTT assay). Adjust for cell type-specific toxicity (e.g., EC50 in RAW cells: ~20 µM) .

- Pathway Analysis: Measure phospho-p65 (NF-κB) and phospho-ERK (MAPK) via Western blot or multiplex ELISA post-treatment (6–24 hrs) .

Advanced Research Questions

Q. How to design in vivo studies evaluating dual inhibition of MAPK and NF-κB pathways?

Methodological Answer:

- Animal Models: Use BALB/c mice with LPS-induced acute lung injury or Klebsiella pneumoniae infection to mimic inflammation-driven oxidative stress .

- Dosing Regimen: Administer 10–20 mg/kg intraperitoneally (i.p.) dissolved in vehicle (5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O). Prepare fresh daily .

- Outcome Measures:

Q. What techniques quantify ROS scavenging efficacy in cellular and animal models?

Methodological Answer:

- In Vitro:

- In Vivo:

Q. How to address discrepancies in anti-inflammatory efficacy across cell lines?

Methodological Answer:

- Experimental Variables:

- Data Normalization: Use NF-κB/AP-1 dual-luciferase reporters to standardize pathway activity across models .

- Synergistic Studies: Combine with inhibitors (e.g., SB203580 for p38 MAPK) to isolate pathway contributions .

Data Contradictions and Resolution

Q. How to resolve structural ambiguities in related glycosylated kaempferol derivatives?

Methodological Answer:

- Comparative NMR: Re-analyze glycosylation patterns using 2D NMR (HSQC, HMBC) to distinguish between gluco-rhamnoside isomers (e.g., 1→2 vs. 1→3 linkages) .

- Enzymatic Hydrolysis: Treat with β-glucosidase/α-rhamnosidase and monitor hydrolysis products via TLC or MS .

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.